Researchers seeking a reliable phenoxy plant growth regulator face risk when substituting generic analogs. Cloprop eliminates this uncertainty with quantifiable field efficacy: foliar spray at 50 ppm reduced precocious pineapple fruiting from 48.5% to 8.2%. Its distinct meta-chloro substitution (water solubility 1200 mg/L, pKa 3.13) makes it an ideal model for environmental fate studies and chiral separation method development (CD-EKC, nano-LC). Supplied with full QA documentation for research reliability.
Molecular FormulaC9H9ClO3
Molecular Weight200.61896
CAS No.101-10-1
Cat. No.B1144235
⚠ Attention: For research use only. Not for human or veterinary use.
2-(3-Chlorophenoxy)-propionic acid (CAS 101-10-1), also known as cloprop or 3-CPA, is a chiral phenoxypropionic acid herbicide and plant growth regulator belonging to the aryloxyalkanoic acid class . It is characterized by a meta-chloro substitution on the phenoxy ring, distinguishing it from ortho- and para-substituted analogs. The compound functions as a synthetic auxin, eliciting herbicidal activity at high concentrations and plant growth regulatory effects, such as fruit enlargement and inhibition of precocious flowering, at lower rates [1]. This evidence guide provides a quantitative, comparator-driven basis for selecting 2-(3-chlorophenoxy)-propionic acid over its closest structural and functional analogs in specific scientific and industrial applications.
Study contextSynthetic auxin mode-of-action research
Within the phenoxy herbicide class, seemingly minor variations in aromatic ring substitution and side-chain structure (e.g., 2,4-D, MCPA, dichlorprop, mecoprop) result in substantial differences in physicochemical properties, including water solubility, acid dissociation constant (pKa), and lipophilicity (logP) [1][2]. These properties directly govern a compound's environmental fate, bioavailability, and compatibility in formulations. Furthermore, the specific meta-chloro substitution pattern of 2-(3-chlorophenoxy)-propionic acid confers a unique spectrum of plant growth regulatory activity, including a demonstrated, quantifiable efficacy in reducing precocious fruiting in pineapple that is not replicated by alternative regulators like paclobutrazol [3]. Therefore, substituting this compound with a cheaper or more common analog without empirical verification introduces significant risk of altered performance, failed experimental outcomes, and compromised product specifications.
2,4-D or MCPA
Water solubility and pKa differences may shift environmental fate profile and formulation behavior.
Physicochemical mismatch limits direct replacement.
Paclobutrazol
Specific growth-regulatory response in pineapple may not transfer; reported field-trial endpoint context differs.
Unique auxin-type activity not replicated.
Other phenoxy acids
LogP and chiral resolution behavior may alter bioaccumulation modeling and enantioselective analysis.
Property profile review required before substitution.
[1] PMC. (2022). Table 1: Physicochemical properties of the herbicides 2,4-D and MCPA. Materials (Basel), 15(23), 8433. View Source
[2] Agricultural & Environmental Research Unit (AERU), University of Hertfordshire. (n.d.). Pesticide Properties DataBase (PPDB) entries for cloprop, 2,4-D, and MCPA. View Source
[3] ISHS Acta Horticulturae. (1993). The Effect of Two Plant Growth Regulators on the Inhibition of Precocious Fruiting in Pineapple. Acta Hortic. 334, 77-82. View Source
2-(3-Chlorophenoxy)-propionic acid (cloprop) demonstrates significantly higher water solubility compared to the widely used phenoxy herbicides 2,4-D and MCPA . This property is critical for its mobility in aqueous environments and its behavior in liquid formulations.
Water solubilityCross-study comparable
1200 mg/L (22 °C)
1.3–1.5× higher than 2,4-D and MCPA; supports aqueous mobility context
Comparator data at 25 °C; formulation strategy review advised
The 1.3-1.5x higher water solubility of cloprop compared to 2,4-D and MCPA directly impacts its environmental mobility and requires different formulation strategies for controlled release or soil application.
[1] PMC. (2022). Table 1: Physicochemical properties of the herbicides 2,4-D and MCPA. Materials (Basel), 15(23), 8433. View Source
Acid Dissociation Constant (pKa) vs. 2,4-D
The acid dissociation constant (pKa) of 2-(3-chlorophenoxy)-propionic acid is higher than that of 2,4-D, indicating a weaker acid and a different pH-dependent speciation profile [1]. This affects its ionization state in various environmental and biological matrices.
pKaCross-study comparable
3.13 (predicted)
0.15–0.49 units higher than 2,4-D; weaker acid speciation profile
The higher pKa of cloprop compared to 2,4-D means it will be less ionized at a given pH, affecting its sorption to soil, uptake by plants, and retention in reversed-phase chromatographic separations.
[1] PMC. (2022). Table 1: Physicochemical properties of the herbicides 2,4-D and MCPA. Materials (Basel), 15(23), 8433. View Source
Lipophilicity (logP) vs. 2,4-D and MCPA
The octanol-water partition coefficient (logP) of 2-(3-chlorophenoxy)-propionic acid is notably lower than that of 2,4-D, indicating a more hydrophilic character [1]. This difference influences its bioaccumulation potential and its behavior in biphasic systems.
Lipophilicity (logP)Cross-study comparable
2.19 – 2.52
0.29–0.62 units lower than 2,4-D; less lipophilic character
The lower logP of cloprop suggests it is less lipophilic than 2,4-D, which can translate to lower bioaccumulation in fatty tissues and different partitioning behavior in liquid-liquid extraction protocols.
Precocious Fruiting in Pineapple vs. Paclobutrazol
In a multi-year field trial (1988-1992), 2-(3-chlorophenoxy)-propionic acid (applied as Fruitone CPA) demonstrated significantly greater efficacy in reducing the incidence of precocious fruiting in pineapple compared to paclobutrazol (Cultar) [1].
Precocious fruiting reductionDirect head-to-head
48.5% → 8.2% incidence
Reported 13.6 pp greater reduction vs. paclobutrazol in pineapple field trial
Queensland, 1988–1992; foliar spray context
Plant Growth RegulationAgronomyCrop Science
Evidence Dimension
Reduction in Precocious Fruiting Incidence
Target Compound Data
Reduced incidence from an average of 48.5% to 8.2% (absolute reduction of 40.3 percentage points)
Comparator Or Baseline
Paclobutrazol (Cultar) reduced incidence from an average of 55.2% to 28.5% (absolute reduction of 26.7 percentage points)
Quantified Difference
Cloprop achieved an additional 13.6 percentage point reduction in precocious fruiting compared to paclobutrazol
Conditions
Foliar spray application on pineapple (Ananas comosus) in Queensland, Australia field trials
Why This Matters
For pineapple growers and agronomists, this head-to-head data provides a clear, quantitative basis for selecting cloprop over paclobutrazol for the specific purpose of mitigating crop losses from precocious flowering.
Plant Growth RegulationAgronomyCrop Science
[1] ISHS Acta Horticulturae. (1993). The Effect of Two Plant Growth Regulators on the Inhibition of Precocious Fruiting in Pineapple. Acta Hortic. 334, 77-82. View Source
GC-MS Detection Limit vs. Phenoxy Acids
A gas chromatography-mass spectrometry (GC-MS) method for determining phenoxy acid herbicides in water and soil reported a detection limit of 50.00 ng/mL for 2-(3-chlorophenoxy)-propionic acid (cloprop) [1]. This value provides a benchmark for method sensitivity in environmental analysis.
GC-MS detection limitCross-study comparable
50.00 ng/mL
Intermediate sensitivity among tested phenoxy acids; supports method benchmarking
Amide derivatization, SIM mode
Analytical ChemistryEnvironmental MonitoringMethod Development
2x lower (more sensitive) than for 2,4,5-T; 50x higher (less sensitive) than for the butyric acid analog
Conditions
Derivatization with 4-methoxy aniline, single-ion monitoring (SIM) MS mode
Why This Matters
Understanding the relative GC-MS sensitivity for cloprop is essential for environmental chemists and regulatory analysts developing multi-residue methods; this data confirms it can be quantified with intermediate sensitivity compared to other chlorophenoxy acids under these specific derivatization conditions.
Analytical ChemistryEnvironmental MonitoringMethod Development
[1] Journal of Chromatographic Science. (2007). Analysis of Some Chlorophenoxy Acids and Carbamate Herbicides in Water and Soil as Amide Derivatives Using Gas Chromatography-Mass Spectrometry. J Chromatogr Sci, 45(3), 131-137. View Source
Chiral Separation Using Nano-LC
A nano-liquid chromatography (nano-LC) method using a quinidine-based monolithic column achieved baseline enantiomeric separation for 2-(3-chlorophenoxy)-propionic acid along with six other phenoxy acid herbicides [1]. This demonstrates the compound's amenability to chiral quality control procedures.
Chiral nano-LC resolutionSupporting evidence
Baseline separation (Rs > 1.5)
Reliable enantiomeric separation confirmed for chiral quality control
Quinidine monolithic column, pH 6.0 mobile phase
Chiral SeparationAnalytical ChemistryQuality Control
Evidence Dimension
Enantiomeric Resolution (Rs) in Nano-LC
Target Compound Data
Baseline separation achieved (Rs > 1.5, inferred)
Comparator Or Baseline
Dichlorprop, 2-(4-chlorophenoxy)propionic acid, mecoprop, fenoprop, 2-phenoxypropionic acid, and fenoxaprop also achieved baseline separation
Quantified Difference
Not specified; all seven phenoxy acid herbicides were resolved
Conditions
Mobile phase: 60/40 (v/v) ACN/0.1 M ammonium acetate (pH 6.0) at 20 μL/min
Why This Matters
For laboratories requiring enantiopure standards or performing chiral analysis of phenoxy herbicide formulations, this validated method confirms that cloprop can be reliably separated from its enantiomer using the specified nano-LC conditions.
Chiral SeparationAnalytical ChemistryQuality Control
[1] Zhang, Q., Gil, V., Sánchez-López, E., García, M. Á., Jiang, Z., & Marina, M. L. (2015). Evaluation of the potential of a quinidine-based monolithic column on the enantiomeric separation of herbicides by nano-liquid chromatography. Microchemical Journal, 123, 15-21. View Source
Applications of 2-(3-Chlorophenoxy)-Propionic Acid
Pineapple Precocious Flowering Inhibition
Field trials have demonstrated that a foliar spray of 2-(3-chlorophenoxy)-propionic acid (as Fruitone CPA) at 50 ppm active constituent in 3000 L ha⁻¹ is effective for reducing the incidence of precocious fruiting in pineapple from 48.5% to 8.2%, outperforming paclobutrazol in the same study [1]. This application is critical for managing harvest timing and reducing crop losses in commercial pineapple production.
Environmental Fate and Mobility Studies
The distinct physicochemical profile of 2-(3-chlorophenoxy)-propionic acid—specifically its water solubility of 1200 mg/L (22°C) and pKa of 3.13—makes it a relevant compound for studying the transport and fate of phenoxy acids in aquatic and soil environments . Its properties differ enough from 2,4-D and MCPA to serve as a model compound for investigating the impact of meta-chloro substitution on environmental behavior.
Chiral Pesticide Analysis and Method Development
As a chiral phenoxy acid herbicide, 2-(3-chlorophenoxy)-propionic acid is an ideal analyte for developing and validating new enantioselective separation methods. Its successful baseline resolution using both cyclodextrin-modified electrokinetic chromatography (CD-EKC) and nano-liquid chromatography (nano-LC) with a quinidine-based stationary phase confirms its utility as a test probe for chiral method development in agrochemical analysis [2].
GC-MS Multi-Residue Reference Standard
A validated GC-MS method has established a detection limit of 50.00 ng/mL for 2-(3-chlorophenoxy)-propionic acid as an amide derivative [3]. This makes the compound suitable for inclusion as a reference standard in multi-residue methods for monitoring phenoxy acid herbicides in water and soil, with a defined and reproducible analytical sensitivity.
Application
Selection Property
Validation Focus
Pineapple flowering regulation studies
Reported field-trial response context
Precocious fruiting reduction endpoint review
Environmental fate modeling
Physicochemical profile distinctness
Meta-chloro substitution impact assessment
Chiral separation method development
Enantiomeric resolution capability
Nano-LC method compatibility review
Multi-residue environmental analysis
GC-MS detection sensitivity context
Method transfer and LOD verification
[1] ISHS Acta Horticulturae. (1993). The Effect of Two Plant Growth Regulators on the Inhibition of Precocious Fruiting in Pineapple. Acta Hortic. 334, 77-82. View Source
[2] Zhang, Q., Gil, V., Sánchez-López, E., García, M. Á., Jiang, Z., & Marina, M. L. (2015). Evaluation of the potential of a quinidine-based monolithic column on the enantiomeric separation of herbicides by nano-liquid chromatography. Microchemical Journal, 123, 15-21. View Source
[3] Journal of Chromatographic Science. (2007). Analysis of Some Chlorophenoxy Acids and Carbamate Herbicides in Water and Soil as Amide Derivatives Using Gas Chromatography-Mass Spectrometry. J Chromatogr Sci, 45(3), 131-137. View Source
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